

Technical Guide: 3-Bromo-4-fluoro-5-nitrobenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-fluoro-5-nitrobenzoic acid

Cat. No.: B572761

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Introduction

3-Bromo-4-fluoro-5-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Its molecular structure, featuring bromo, fluoro, and nitro functional groups on a benzoic acid scaffold, makes it a versatile intermediate in organic synthesis. These functional groups provide multiple reaction sites for further chemical modifications, rendering it a valuable building block in the design and synthesis of more complex molecules. It is primarily utilized in the development of novel pharmaceutical compounds, particularly as a precursor for active pharmaceutical ingredients (APIs), and in medicinal chemistry for the generation of new chemical entities for screening and lead optimization.^[1] Its applications also extend to the field of materials science.^[1]

Compound Data Summary

The key quantitative properties of **3-Bromo-4-fluoro-5-nitrobenzoic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	264.01 g/mol	[2]
264.0054 g/mol	[3]	
Molecular Formula	C ₇ H ₃ BrFNO ₄	[3]
CAS Number	1290117-21-3	[2][3]
Boiling Point	387.0 ± 42.0 °C at 760 mmHg	[1]
Density	1.967 ± 0.06 g/cm ³	[1]
MDL Number	MFCD18914494	[3]

Representative Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-4-fluoro-5-nitrobenzoic acid** is not readily available in published literature, a plausible synthetic route can be devised based on standard organic chemistry transformations and protocols for structurally similar compounds. The following is a representative methodology for its preparation, which involves the nitration of 4-fluorobenzoic acid followed by bromination.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

This step is based on the nitration of a fluorobenzoic acid derivative.

- Materials:
 - 4-fluorobenzoic acid
 - Concentrated sulfuric acid (H₂SO₄)
 - Fuming nitric acid (HNO₃)
 - Ice
 - Deionized water

- Procedure:
 - In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 150 mL of concentrated sulfuric acid.
 - To the cooled sulfuric acid, slowly add 50 g of 4-fluorobenzoic acid while maintaining the temperature at 0°C. Stir the mixture until the solid is fully dissolved.
 - Over a period of 30 minutes, add 75 mL of fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.
 - After the addition is complete, stir the mixture at 0°C for an additional hour.
 - Allow the reaction mixture to slowly warm to room temperature and continue stirring for 16-20 hours.
 - Carefully pour the reaction mixture over a large volume of crushed ice.
 - The precipitated product, 4-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration.
 - Wash the solid product with cold deionized water and dry under vacuum.

Step 2: Synthesis of **3-Bromo-4-fluoro-5-nitrobenzoic acid**

This step involves the bromination of the nitrated intermediate.

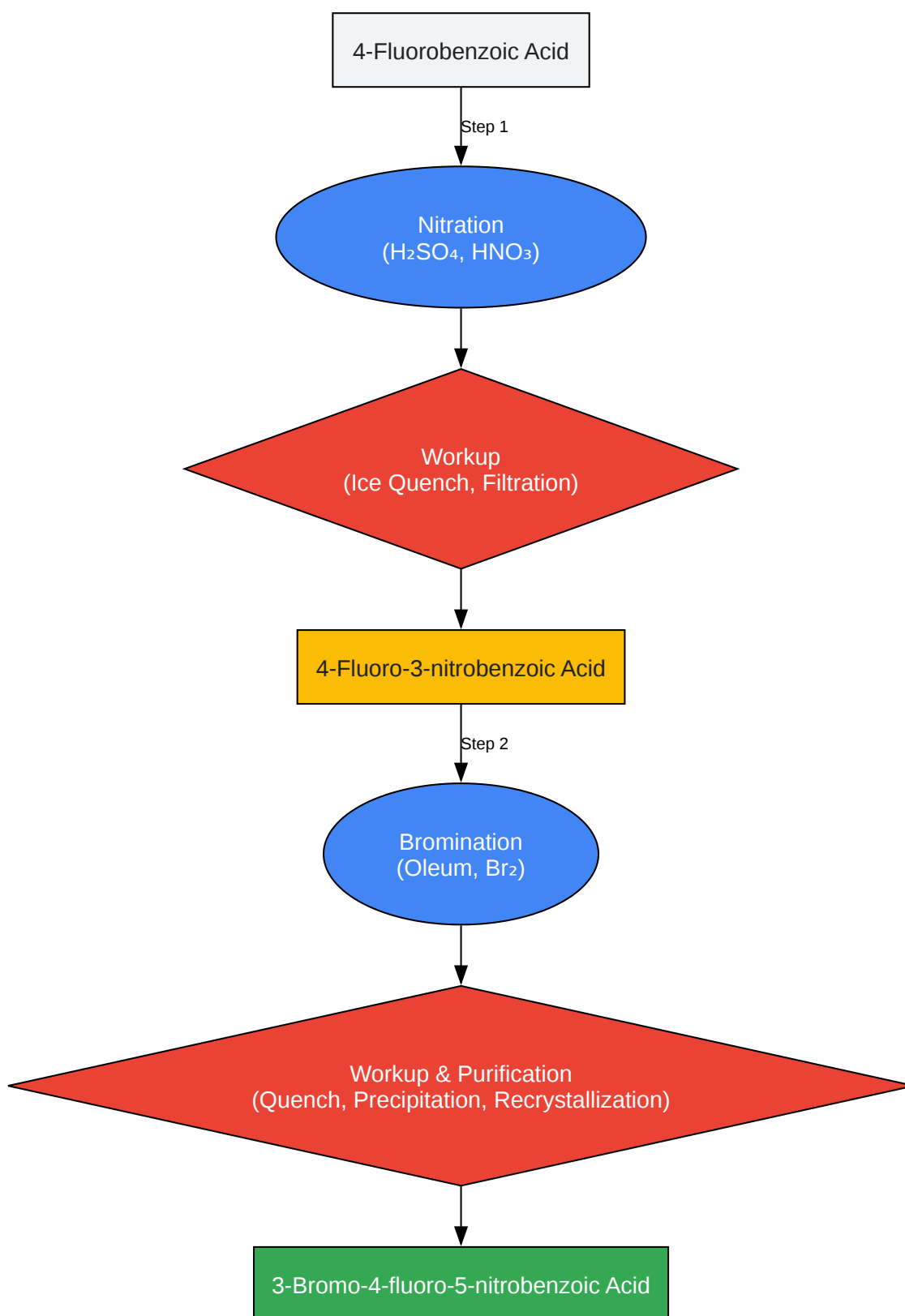
- Materials:
 - 4-Fluoro-3-nitrobenzoic acid (from Step 1)
 - Fuming sulfuric acid (oleum)
 - Bromine (Br₂)
 - Sodium bisulfite solution
 - Hydrochloric acid (HCl)

- Procedure:

- In a suitable reaction vessel, dissolve the dried 4-fluoro-3-nitrobenzoic acid in fuming sulfuric acid.
- Heat the mixture to approximately 80-90°C.
- Slowly add a stoichiometric equivalent of bromine to the heated solution.
- Maintain the reaction at 90-100°C for 2-3 hours, monitoring the progress by a suitable technique (e.g., TLC or GC).
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto ice.
- The crude product will precipitate out of the solution.
- To the aqueous mixture, add sodium bisulfite solution to quench any excess bromine.
- Adjust the pH of the solution to approximately 2 by adding hydrochloric acid to ensure complete precipitation of the carboxylic acid.
- Isolate the solid product by vacuum filtration, wash with cold water, and dry.
- The final product, **3-Bromo-4-fluoro-5-nitrobenzoic acid**, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the representative synthesis of **3-Bromo-4-fluoro-5-nitrobenzoic acid**.



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Caption: Synthetic pathway for **3-Bromo-4-fluoro-5-nitrobenzoic acid**.

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